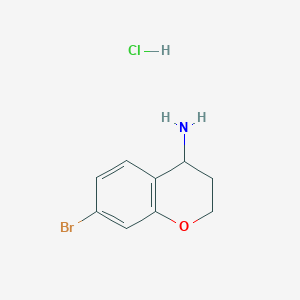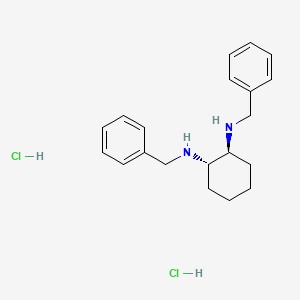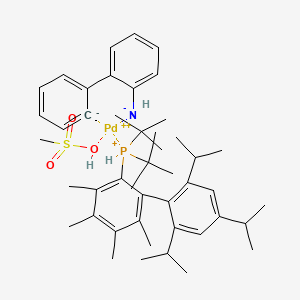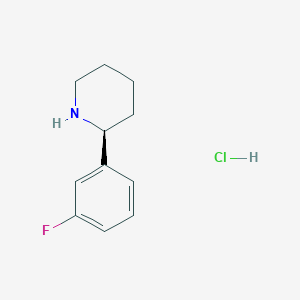![molecular formula C8H18Cl2N2 B6308500 rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95% CAS No. 1982187-56-3](/img/structure/B6308500.png)
rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride (Rac-MDBN-dihydrochloride) is a chiral compound with a unique structure that has been used in a variety of scientific research applications. This compound is a derivative of the bicyclic molecule, 1,6-diazabicyclo[4.2.1]nonane, and has a molecular weight of 201.2 g/mol. Rac-MDBN-dihydrochloride has been used in research to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学的研究の応用
Rac-MDBN-dihydrochloride has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, drug metabolism, and enzyme kinetics. The compound has also been used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. Additionally, the compound has been used to study the stereoselective synthesis of chiral compounds, and the synthesis of optically active drugs.
作用機序
The mechanism of action of Rac-MDBN-dihydrochloride is not completely understood. However, it is believed that the compound acts as a chiral catalyst, allowing for the formation of a chiral adduct between the compound and the substrate. This adduct then undergoes a series of reactions, resulting in the formation of the desired product. Additionally, the compound may also act as a chiral template, allowing for the formation of optically active products from racemic mixtures.
Biochemical and Physiological Effects
The biochemical and physiological effects of Rac-MDBN-dihydrochloride are not fully understood. However, the compound has been shown to be an effective chiral catalyst in a variety of biochemical and physiological reactions. Additionally, the compound has been shown to be effective in the stereoselective synthesis of chiral compounds, and the synthesis of optically active drugs.
実験室実験の利点と制限
Rac-MDBN-dihydrochloride has several advantages in laboratory experiments. First, the compound is relatively stable and can be easily synthesized in a variety of ways. Additionally, the compound is relatively inexpensive and can be stored at room temperature. Finally, the compound is highly soluble in a variety of solvents, making it easy to use in laboratory experiments.
However, there are some limitations to using Rac-MDBN-dihydrochloride in laboratory experiments. First, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very reactive, making it difficult to use in reactions that require high reactivity. Finally, the compound is not very stable and can decompose in the presence of light or heat.
将来の方向性
Although Rac-MDBN-dihydrochloride has been used in a variety of scientific research applications, there are still many potential future directions for the compound. First, the compound could be used to study the effects of chiral compounds on drug metabolism and enzyme kinetics. Additionally, the compound could be used to synthesize optically active drugs, or to study the stereoselective synthesis of chiral compounds. Finally, the compound could be used to study the mechanism of action of drugs, or to study the biochemical and physiological effects of drugs.
合成法
Rac-MDBN-dihydrochloride can be synthesized using a variety of methods, including a two-step synthesis starting from 1,6-diazabicyclo[4.2.1]nonane. In the first step, the compound is treated with a catalytic amount of a chiral Lewis acid, such as (S)-Binol, to form a chiral adduct. The adduct is then treated with anhydrous hydrogen chloride to form Rac-MDBN-dihydrochloride. Other methods of synthesis include a one-step reaction of 1,6-diazabicyclo[4.2.1]nonane with anhydrous hydrogen chloride in the presence of a chiral Lewis acid, and a two-step reaction of 1,6-diazabicyclo[4.2.1]nonane with anhydrous hydrogen chloride and a chiral base, such as (S)-Binol.
特性
IUPAC Name |
(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-7-2-3-8(10)6-9-5-4-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVHDQJHVDEBHH-OXOJUWDDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1CNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)


![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B6308470.png)



amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%](/img/structure/B6308504.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308511.png)
amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)